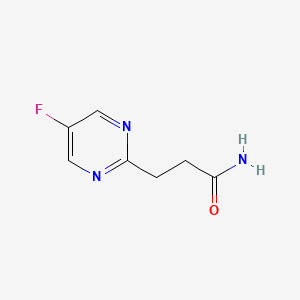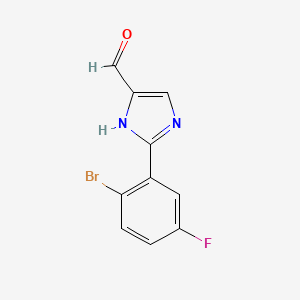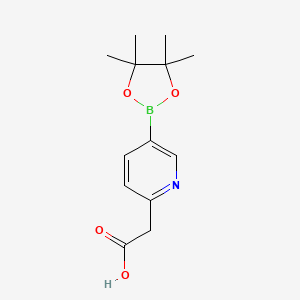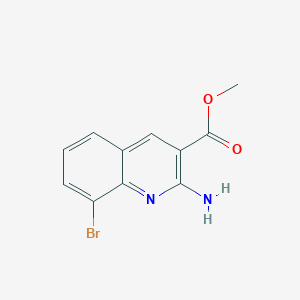![molecular formula C11H7F3N2O2S B13669373 Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)
Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with a trifluoromethyl-substituted pyridine derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is stirred at a specific temperature, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the product is extracted and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Trifluoromethylpyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazole Derivatives: A broad class of compounds with diverse biological activities, including antioxidant, analgesic, and antitumor properties.
Uniqueness
Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate stands out due to the presence of both a trifluoromethyl group and a thiazole ring, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring contributes to its biological activity and potential as a pharmacophore.
特性
分子式 |
C11H7F3N2O2S |
|---|---|
分子量 |
288.25 g/mol |
IUPAC名 |
methyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7F3N2O2S/c1-18-10(17)7-5-19-9(16-7)6-2-3-8(15-4-6)11(12,13)14/h2-5H,1H3 |
InChIキー |
MJMIFMFGQWYHAC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)








![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)


![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
